molecular formula C17H14F2N2O2 B1384238 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide CAS No. 1024732-38-4

2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide

Cat. No.: B1384238
CAS No.: 1024732-38-4
M. Wt: 316.3 g/mol
InChI Key: GCGFZZVPGMJAEK-UHFFFAOYSA-N
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Description

2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluoroaniline with acetylacetone under acidic or basic conditions to form an intermediate, which is then reacted with N-phenylprop-2-enamide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-((2,4-dichlorophenyl)amino)-N-phenylprop-2-enamide
  • 2-Acetyl-3-((2,4-dibromophenyl)amino)-N-phenylprop-2-enamide
  • 2-Acetyl-3-((2,4-dimethylphenyl)amino)-N-phenylprop-2-enamide

Uniqueness

2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as increasing its stability and lipophilicity. These properties can enhance its effectiveness in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-11(22)14(17(23)21-13-5-3-2-4-6-13)10-20-16-8-7-12(18)9-15(16)19/h2-10,22H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGFZZVPGMJAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=C(C=C(C=C1)F)F)C(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetyl-3-((2,4-difluorophenyl)amino)-N-phenylprop-2-enamide

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